The synthesis of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves several steps:
The molecular structure of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride features:
The compound can be represented by the SMILES notation COC1=C(C=C(C=C1)C2=CC(=NN2)N)Cl.Cl, illustrating its complex structure .
The chemical reactivity of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride includes:
The mechanism of action for compounds like 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride include:
These properties are crucial for determining the compound's applicability in various formulations and its behavior under different conditions .
The applications of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride are diverse:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1